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molecular formula C10H10O2 B080406 3-Methylcinnamic acid CAS No. 14473-89-3

3-Methylcinnamic acid

Cat. No. B080406
M. Wt: 162.18 g/mol
InChI Key: JZINNAKNHHQBOS-AATRIKPKSA-N
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Patent
US08129361B2

Procedure details

3-(3-Methylphenyl)acrylic acid (3.0 g) was dissolved in methanol (30 ml), concentrated sulfuric acid (0.5 ml) was added, and the mixture was stirred at 100° C. for 2.5 hr. The reaction mixture was concentrated, and the residue was washed with water. The obtained colorless oil was dissolved in tetrahydrofuran (60 ml), 1M diisobutylaluminum hydride/toluene solution (38 ml) was added dropwise at −78° C., and the mixture was stirred as it was at −78° C. for 2 hr. Saturated Rochelle salt water, water and ethyl acetate were added to the reaction mixture, and the mixture was stirred at room temperature. The mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give the object product (2.45 g) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C=CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The obtained colorless oil was dissolved in tetrahydrofuran (60 ml)
ADDITION
Type
ADDITION
Details
1M diisobutylaluminum hydride/toluene solution (38 ml) was added dropwise at −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred as it
WAIT
Type
WAIT
Details
was at −78° C. for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
Saturated Rochelle salt water, water and ethyl acetate were added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)C=CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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